molecular formula C16H11NO B15349434 Propiolamide, N-(2-fluorenyl)- CAS No. 60550-90-5

Propiolamide, N-(2-fluorenyl)-

Cat. No.: B15349434
CAS No.: 60550-90-5
M. Wt: 233.26 g/mol
InChI Key: QJWPHGSMDZSKOP-UHFFFAOYSA-N
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Description

Propiolamide, N-(2-fluorenyl)- is a chemical compound with the molecular formula C₁₄H₉NO It is a derivative of propionamide where the amide group is substituted with a fluorenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Propiolamide, N-(2-fluorenyl)- can be synthesized through several synthetic routes. One common method involves the reaction of fluorene with propionamide under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Propiolamide, N-(2-fluorenyl)- involves large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Propiolamide, N-(2-fluorenyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of Propiolamide, N-(2-fluorenyl)- can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amine derivatives.

  • Substitution: Substitution reactions result in the formation of various substituted amides or esters.

Scientific Research Applications

Propiolamide, N-(2-fluorenyl)- has found applications in several scientific fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Propiolamide, N-(2-fluorenyl)- is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which Propiolamide, N-(2-fluorenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Propiolamide, N-(2-fluorenyl)- is compared with other similar compounds to highlight its uniqueness:

  • Propionamide: The parent compound without the fluorenyl group.

  • Fluorene: The aromatic hydrocarbon component of the compound.

  • Other Amides: Similar amides with different substituents.

Propiolamide, N-(2-fluorenyl)- stands out due to its unique combination of the fluorenyl group and the amide functionality, which imparts distinct chemical and biological properties.

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Properties

CAS No.

60550-90-5

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)prop-2-ynamide

InChI

InChI=1S/C16H11NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h1,3-8,10H,9H2,(H,17,18)

InChI Key

QJWPHGSMDZSKOP-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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